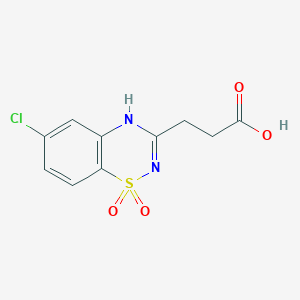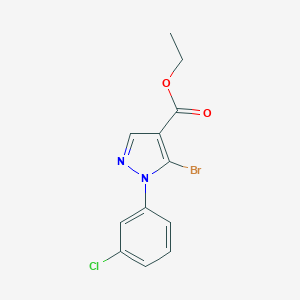
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one, also known as BMD, is a chemical compound that has been widely used in scientific research for various applications. BMD is a diazirine-based photoaffinity labeling reagent that is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
科学的研究の応用
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has been widely used in scientific research for various applications. One of the primary uses of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is in the study of protein-protein interactions. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can be used to label specific proteins in a complex mixture, allowing researchers to identify the interacting partners of a given protein. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can also be used to study protein-ligand interactions, where it is used to identify the binding sites of small molecules on a protein.
作用機序
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one works by incorporating into the target protein through a photochemical reaction. The diazirine group in 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is highly reactive and can be activated by exposure to UV light. When 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is exposed to UV light in the presence of a protein, the diazirine group reacts with amino acid residues in the protein to form a covalent bond. This covalent bond allows 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one to be used as a probe to study protein-protein and protein-ligand interactions.
Biochemical and Physiological Effects:
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is a highly reactive compound that can cause damage to proteins if not used properly. However, when used correctly, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has no significant biochemical or physiological effects on cells or organisms.
実験室実験の利点と制限
One of the primary advantages of using 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research is its ability to selectively label specific proteins in a complex mixture. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also some limitations to the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. One limitation is that the covalent bond formed between 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one and the target protein can be unstable and may dissociate over time. Another limitation is that 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can only label proteins that are accessible to UV light, which may limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research. One area of research is the development of new photoaffinity labeling reagents that are more stable and selective than 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. Another area of research is the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in combination with other techniques, such as mass spectrometry, to identify and quantify protein-protein interactions. Additionally, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one could be used to study the dynamics of protein interactions in living cells, which would provide valuable insights into the regulation of cellular processes.
合成法
The synthesis of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one involves the reaction of 2-methyl-2-butene with hydrazoic acid in the presence of a catalyst. The resulting product is then treated with a strong acid to form 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
特性
CAS番号 |
19656-75-8 |
|---|---|
製品名 |
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one |
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC名 |
1,2-bis(2-methylbutan-2-yl)diaziridin-3-one |
InChI |
InChI=1S/C11H22N2O/c1-7-10(3,4)12-9(14)13(12)11(5,6)8-2/h7-8H2,1-6H3 |
InChIキー |
NLXMJNQBAAGFFV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
正規SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
同義語 |
1,2-Di-tert-pentyldiaziridin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





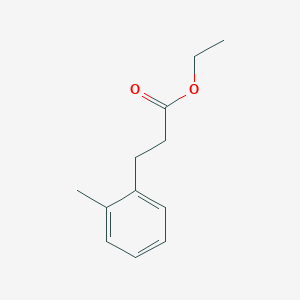

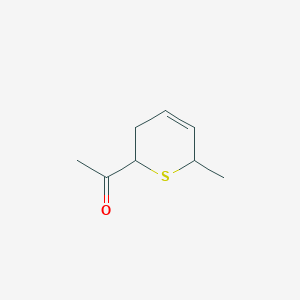

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)

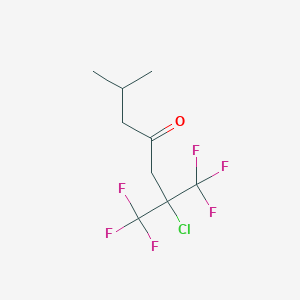
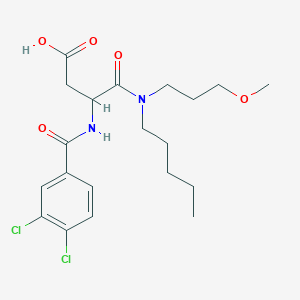
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
